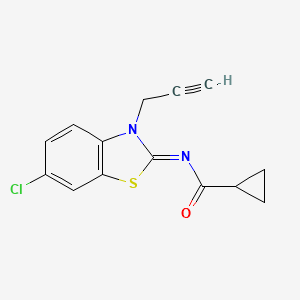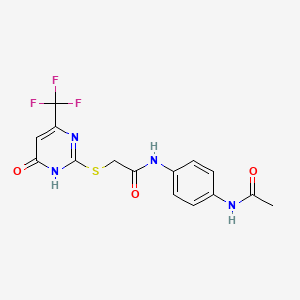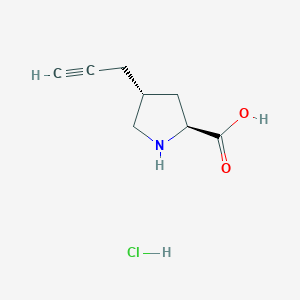![molecular formula C18H14ClN3O2 B2719603 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide CAS No. 1394800-53-3](/img/structure/B2719603.png)
4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide” appears to be an organic compound containing several functional groups, including a cyano group (-CN), a carbamoyl group (-CONH2), and a benzamide group (a benzene ring attached to an amide group). The presence of these functional groups suggests that this compound could have various chemical properties and reactivities.
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, compounds with similar functional groups are often synthesized through reactions like nucleophilic substitution (for introducing the cyano group), amide coupling reactions (for forming the benzamide), and carbonylation (for introducing the carbamoyl group).Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and carbamoyl groups suggests that there may be regions of delocalized electrons, which could impact the compound’s reactivity and other properties.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the cyano group could potentially undergo transformations such as hydrolysis or reduction, and the amide group could participate in reactions like amide hydrolysis or the formation of imines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the cyano and amide groups could impact the compound’s solubility in different solvents, its boiling and melting points, and other properties.Scientific Research Applications
Synthesis and Characterization
The synthesis of complex molecules often involves the formation of compounds with unique structures and properties. For instance, the synthesis and characterization of derivatives similar to 4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide have been explored, leading to the development of compounds with potential applications in materials science and pharmaceuticals. These compounds have been characterized using various analytical techniques, providing insights into their molecular structures and properties (Adam et al., 2016; Johnson et al., 2006).
Chemical Sensing and Biological Activities
Some derivatives have been designed for colorimetric sensing of ions, showcasing the versatility of these compounds in analytical applications. Specifically, the ability to detect fluoride anions through color changes highlights the potential of these compounds in environmental monitoring and diagnostics (Younes et al., 2020). Additionally, certain benzamide derivatives exhibit antimicrobial properties, suggesting their potential use in the development of new antimicrobial agents (Ravinaik et al., 2021).
Applications in Dyeing and Textiles
The compound's derivatives have found applications in dyeing and textiles, where they have been used to synthesize disperse dyes for polyester and nylon fabrics. These dyes demonstrate good levelness, excellent fastness properties, and diverse coloration, indicating their practical utility in the textile industry (Abolude et al., 2021).
Environmental and Health Implications
Investigations into the effects of related compounds on human health and the environment have been conducted. For instance, the interaction of environmental pollutants with biological receptors has been studied, revealing the potential impacts of such compounds on human health (Munier et al., 2016). Understanding these interactions is crucial for assessing the safety and ecological effects of chemical substances.
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information for this compound. However, as with any chemical, safe handling practices should be followed to minimize risk.
Future Directions
The future directions for research on this compound would likely depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research could involve further studies to evaluate its efficacy and safety in biological systems.
Please note that this is a general analysis based on the functional groups present in the compound. For a more detailed and accurate analysis, specific studies and experimental data on the compound would be needed. If you have access to such data or studies, I would be happy to help analyze them.
properties
IUPAC Name |
4-[3-[[(4-chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-8-6-13(7-9-15)16(11-20)22-17(23)10-3-12-1-4-14(5-2-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLOAZLCVNWUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(C#N)C2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

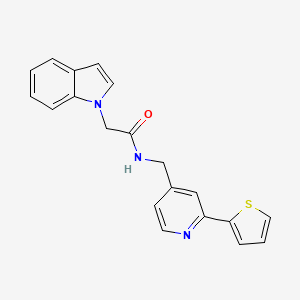
![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2719526.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)
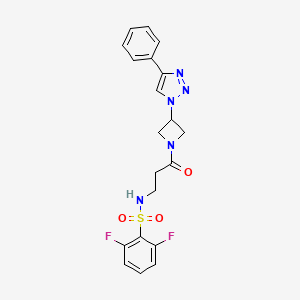
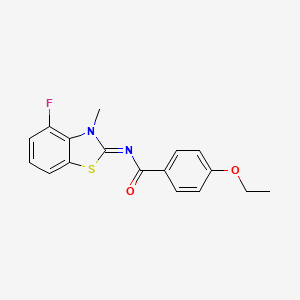
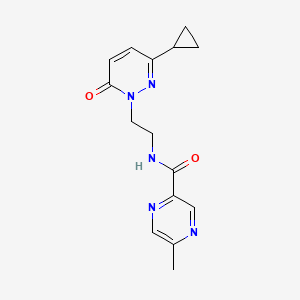
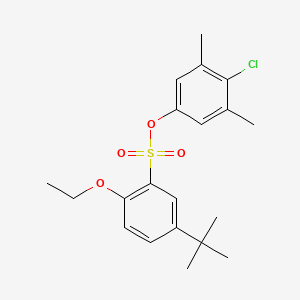
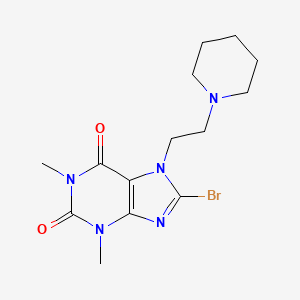
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2719535.png)
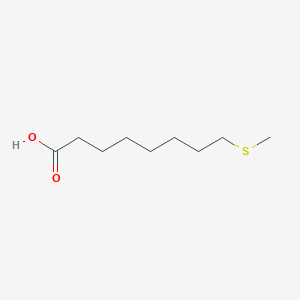
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2719538.png)
